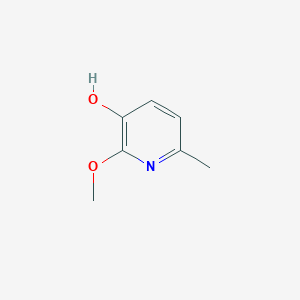

2-Methoxy-6-methylpyridin-3-ol

概要

説明

Molecular Structure Analysis

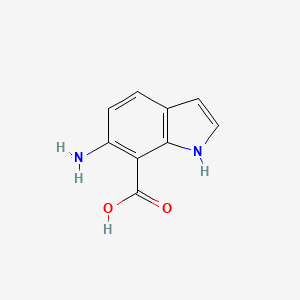

The InChI code for 2-Methoxy-6-methylpyridin-3-ol is 1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 139.063328530 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.15 g/mol . It is a liquid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 139.063328530 g/mol .科学的研究の応用

Antagonistic Properties and Bone Turnover

A study detailed the synthesis and evaluation of a potent alphavβ3 antagonist identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid for the prevention and treatment of osteoporosis. This compound demonstrated an excellent in vitro profile, significant unbound fraction in human plasma, and effective pharmacokinetics in rats, dogs, and monkeys. Its efficacy in vivo models of bone turnover led to its selection for clinical development (Hutchinson et al., 2003).

DNA and Protein Binding

Another study synthesized terpyridyl-based ligands and their cyclometalated iridium(iii) complexes, which demonstrated efficient binding to CT-DNA (calf thymus DNA) and BSA (bovine serum albumin), indicating potential applications in biochemical and medicinal fields. These compounds showed moderate cytotoxicity towards MDA-MB-231 (breast cancer cell line) and significant influence on HeLa (cervical cancer cell line) cells, suggesting their utility in cancer research (Mukhopadhyay et al., 2017).

Corrosion Inhibition

Research into pyridine derivatives, including 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, has shown these compounds to act as effective corrosion inhibitors for mild steel in hydrochloric acid. The study highlights their application in protecting metal surfaces, demonstrating the versatility of pyridine derivatives in industrial applications (Ansari et al., 2015).

Coordination Chemistry

A comprehensive review on the coordination chemistry of 2-pyridone and its derivatives, including those substituted at the 6-position like 6-methyl-2-pyridone, outlines their significant role as bridging ligands in synthesizing dimeric complexes with a variety of metals. This underlines the compound's importance in developing new materials and catalytic processes (Rawson & Winpenny, 1995).

Synthetic Routes and Chemical Transformations

Investigations into the synthetic routes for compounds related to "2-Methoxy-6-methylpyridin-3-ol" reveal diverse chemical transformations. For instance, a practical approach to synthesizing methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for further chemical synthesis, showcases the methodologies available for manipulating the pyridine nucleus for various applications (Horikawa et al., 2001).

Safety and Hazards

The safety information for 2-Methoxy-6-methylpyridin-3-ol indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

特性

IUPAC Name |

2-methoxy-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZNAQBVVVMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)

![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)

![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)